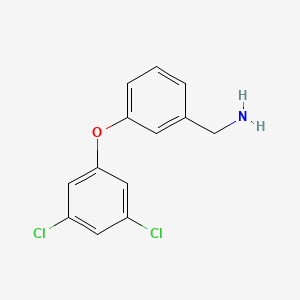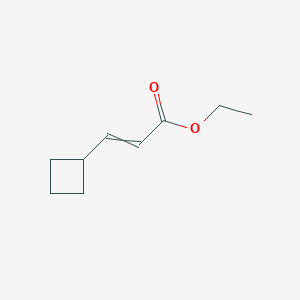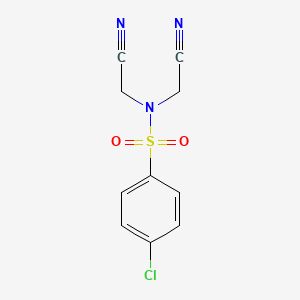![molecular formula C43H34Br2N2O4 B12450339 N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)
N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound that features multiple aromatic rings and bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of 2-(2-BROMO-4-METHYLPHENOXY)ACETIC ACID: This can be achieved by reacting 2-bromo-4-methylphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The resulting 2-(2-BROMO-4-METHYLPHENOXY)ACETIC ACID is then reacted with 4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYLAMINE in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of automated reactors: to precisely control temperature and reaction time.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Oxidation Reactions: Products may include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products may include reduced aromatic rings or dehalogenated compounds.
Scientific Research Applications
2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.
Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-4-METHYLPHENOXYACETIC ACID: A simpler analog that lacks the additional aromatic rings and amide linkages.
4-NITROPHENYL (2-BROMO-4-METHYLPHENOXY)ACETATE: Another related compound with a nitrophenyl ester group.
Uniqueness
2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its highly complex structure, which includes multiple aromatic rings, bromine substituents, and amide linkages
Properties
Molecular Formula |
C43H34Br2N2O4 |
|---|---|
Molecular Weight |
802.5 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-[9-[4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide |
InChI |
InChI=1S/C43H34Br2N2O4/c1-27-11-21-39(37(44)23-27)50-25-41(48)46-31-17-13-29(14-18-31)43(35-9-5-3-7-33(35)34-8-4-6-10-36(34)43)30-15-19-32(20-16-30)47-42(49)26-51-40-22-12-28(2)24-38(40)45/h3-24H,25-26H2,1-2H3,(H,46,48)(H,47,49) |
InChI Key |
LKGWYHLTNLYYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=C(C=C(C=C7)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S,5S)-2-{4-aminoimidazo[4,5-c]pyridin-1-yl}-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12450256.png)
![Azanium;2,3-di(octadecanoyloxy)propyl 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12450268.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12450269.png)
![1-Boc-3-[(4-bromophenylamino)methyl]pyrrolidine](/img/structure/B12450274.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbutanamide](/img/structure/B12450282.png)
![5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12450290.png)


![1,4-Bis[3-(trifluoromethyl)pyrazol-5-YL]benzene](/img/structure/B12450305.png)
![1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12450310.png)


![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![1-amino-5-ethyl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450332.png)
